Flavor Character and Usage-Level Differentiation vs. 1-(Methylthio)-2-butanone (CAS 13678-58-5)
1-(Methylthio)-3-pentanone delivers a sour and cheesy organoleptic profile recommended for savory vegetable and hydrolyzed vegetable protein (HVP) flavors at a usage level of 0.1–1.0 ppm [1]. In contrast, its immediate lower homolog 1-(methylthio)-2-butanone (CAS 13678-58-5, FEMA 3207) presents mushroom, garlic, radish, and horseradish notes with metallic, vegetative nuances at a FEMA-reported usage level of 1.0 mg/kg in seasonings, sauces, and soups [2]. The carbonyl position shift from C-2 to C-3 fundamentally alters the odor character from alliaceous/pungent to dairy/fermented, precluding functional interchange in flavor formulations where cheesy or sour dairy notes are required versus sharp, sulfurous-alliaceous impact.
| Evidence Dimension | Organoleptic character and recommended usage level in food flavor applications |
|---|---|
| Target Compound Data | Sour, cheesy facets; savory vegetable and HVP flavors at 0.1–1.0 ppm |
| Comparator Or Baseline | 1-(Methylthio)-2-butanone: mushroom, garlic, radish, horseradish, metallic, vegetative notes; FEMA usage at 1.0 mg/kg in seasonings, sauces, soups |
| Quantified Difference | Qualitatively distinct odor categories (dairy/fermented vs. alliaceous/pungent); usage level differs by approximately 5–10× in concentration terms when expressed on a comparable ppm basis in finished food categories |
| Conditions | Organoleptic evaluation at recommended usage levels in food matrices as compiled from industry flavor usage data and FEMA GRAS listings |
Why This Matters
A flavor house seeking a nature-identical sulfur-ketone for cheese, dairy, or savory vegetable notes cannot substitute the butanone homolog without fundamentally altering the sensory target; the procurement specification must distinguish between these two methylthio-ketones based on the intended flavor direction.
- [1] Perfumer & Flavorist, May 2011, p. 31. 1-(Methylthio)pentan-3-one (CAS# 66735-69-1): sour and cheesy facets appropriate for use in savory vegetable and HVP flavors at a level of 0.1–1.0 ppm. View Source
- [2] Flavscents. 1-(methyl thio)-2-butanone. Odor Type: mushroom, garlic, oily, fishy, fresh radish, mustard, horseradish, wasabi, alliaceous, onion, savory, metallic, vegetable. FEMA usage: 1.0 mg/kg in seasonings, sauces, soups. CAS 13678-58-5. View Source
